molecular formula C13H14Cl2N2OS B1519510 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride CAS No. 1171526-07-0

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride

Cat. No. B1519510
M. Wt: 317.2 g/mol
InChI Key: BZUWSUAZIWMNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride” is a chemical compound. It is also known as "2-(4-(Chloromethyl)thiazol-2-yl)-N-(o-tolyl)acetamide hydrochloride" .


Molecular Structure Analysis

The molecular formula of this compound is C13H14Cl2N2OS . It contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 317.23 . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Metabolism and Biodegradation

Studies have shown that related chloromethyl-thiazole compounds undergo metabolic transformations in biological systems, which can inform their environmental fate and potential toxicity. For instance, 2-acetamido-4-(chloromethyl)thiazole was studied for its metabolism in rats, revealing that germfree rats do not metabolize it to the same extent as conventional rats, suggesting the involvement of gut microbiota in its metabolism (Bakke et al., 1981). Further, the metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes have been investigated to understand their metabolic pathways and potential risks (Coleman et al., 2000).

Synthesis and Biological Activities

Research into novel compounds based on thiazolyl acetamides has led to the discovery of derivatives with significant anti-inflammatory and anticancer activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown promising anti-inflammatory activity (Sunder et al., 2013). Moreover, the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives has been explored for their anticancer activities, with certain compounds displaying high activity against melanoma-type cell lines (Duran & Demirayak, 2012).

Comparative Metabolism Studies

Investigations into the comparative metabolism of related compounds between human and rat liver microsomes have provided insights into species-specific metabolic pathways, which is crucial for evaluating the potential human health risks of exposure to such compounds (Coleman et al., 2000).

properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS.ClH/c1-9-4-2-3-5-11(9)16-12(17)6-13-15-10(7-14)8-18-13;/h2-5,8H,6-7H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUWSUAZIWMNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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